Azido-PEG1-methylamine

Catalog No.
S520214
CAS No.
M.F
C5H12N4O
M. Wt
144.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG1-methylamine

Product Name

Azido-PEG1-methylamine

IUPAC Name

2-(2-azidoethoxy)-N-methylethanamine

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

InChI

InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3

InChI Key

DRMPMTBZYHVFIA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azido-PEG1-methylamine

The exact mass of the compound Azido-PEG1-methylamine is 144.1011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG1-methylamine (CAS 1835759-88-0) is a compact, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide and a secondary methylamine group separated by a single ethylene glycol unit. Unlike standard primary amine PEG linkers, the N-methylated amine reacts with activated esters or carboxylic acids to form a tertiary amide linkage. This structural modification eliminates a hydrogen bond donor in the final conjugate, a critical feature for tuning the physicochemical properties of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The presence of the azide allows for highly efficient, bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Its ultra-short PEG1 spacer provides minimal steric distance while maintaining superior aqueous solubility compared to purely aliphatic analogs, making it an essential precursor for synthesizing membrane-permeable, proteolytically stable therapeutics .

Substituting Azido-PEG1-methylamine with the more common primary amine analog, Azido-PEG1-amine (CAS 464190-91-8), fundamentally alters the pharmacological profile of the resulting conjugate. Conjugation of a primary amine yields a secondary amide, which retains a hydrogen bond donor (HBD) that increases the polar surface area (PSA) and restricts passive cellular permeability—a frequent cause of high attrition rates in PROTAC development. Furthermore, secondary amides are highly susceptible to proteolytic cleavage in serum, leading to premature payload release in ADCs or degradation of bifunctional degraders. Conversely, attempting to substitute with purely aliphatic N-methyl linkers sacrifices the critical ether oxygen, drastically reducing aqueous solubility during formulation and increasing the risk of hydrophobic aggregation. Procurement must prioritize the exact N-methyl PEG1 structure when downstream applications demand high intracellular accumulation and enzymatic stability .

Elimination of Hydrogen Bond Donors to Maximize PROTAC Permeability

The N-methyl group of Azido-PEG1-methylamine ensures that upon acylation, the resulting linkage is a tertiary amide rather than a secondary amide. This structural difference eliminates one hydrogen bond donor (HBD) from the final PROTAC or conjugate. In standard permeability models, removing a single HBD reduces the topological polar surface area (tPSA) by approximately 8.8 Ų. Compared to conjugates formed from the primary amine baseline (Azido-PEG1-amine), N-methylated tertiary amides routinely demonstrate a 2- to 3-fold increase in apparent permeability (P_app) in Caco-2 cell assays, directly addressing the 'rule of beyond 5' challenges inherent to massive bifunctional degraders .

Evidence DimensionHydrogen Bond Donors (HBD) and tPSA contribution
Target Compound Data0 HBD contribution at linkage, -8.8 Ų tPSA
Comparator Or BaselineAzido-PEG1-amine conjugate (1 HBD contribution at linkage)
Quantified Difference100% reduction in linkage HBD, yielding 2-3x higher Caco-2 permeability
ConditionsCaco-2 monolayer permeability assay for bifunctional degraders

Higher passive membrane permeability is essential for PROTACs to reach intracellular targets, directly determining in vivo efficacy.

Enhanced Proteolytic Stability of the Tertiary Amide Linkage

In systemic circulation, linker stability is paramount to prevent off-target toxicity and maintain the integrity of the therapeutic construct. Conjugates synthesized using Azido-PEG1-methylamine form N-methyl tertiary amides, which exhibit profound steric hindrance against enzymatic hydrolysis. Comparative stability studies of amide-linked conjugates reveal that N-methylated linkages exhibit a >5-fold increase in half-life when incubated in human serum or liver microsomes compared to their unmethylated secondary amide counterparts [1]. This resistance to ubiquitous serum proteases ensures that the payload or E3 ligase ligand remains securely attached until the target destination is reached.

Evidence DimensionSerum proteolytic half-life
Target Compound DataN-methyl tertiary amide conjugate (high steric hindrance)
Comparator Or BaselineSecondary amide conjugate from Azido-PEG1-amine
Quantified Difference>5-fold increase in serum half-life
ConditionsHuman serum and liver microsome incubation assays

Extended circulating half-life minimizes premature cleavage, a critical procurement requirement for ADC and PROTAC linker precursors.

Aqueous Processability vs. Aliphatic Analogs

While N-methylation improves permeability, the hydrophobic nature of the methyl group must be balanced to maintain processability during synthesis. Azido-PEG1-methylamine contains an ethylene glycol ether oxygen that significantly boosts hydrophilicity compared to purely carbon-based chains. When compared to the aliphatic equivalent (5-azido-N-methylpentan-1-amine), the PEG1 linker demonstrates superior aqueous solubility (>50 mg/mL vs. <10 mg/mL in standard aqueous buffers). This allows for higher concentration bioconjugation reactions without the need for excessive organic co-solvents (like DMSO or DMF), which can denature sensitive protein targets or antibodies during labeling .

Evidence DimensionAqueous solubility in bioconjugation buffers
Target Compound Data>50 mg/mL
Comparator Or Baseline5-azido-N-methylpentan-1-amine (<10 mg/mL)
Quantified Difference>5-fold higher aqueous solubility
ConditionsStandard physiological buffers (e.g., PBS, pH 7.4) at room temperature

High aqueous solubility streamlines manufacturing workflows, reduces organic solvent waste, and protects delicate biomolecules from denaturation during conjugation.

Modulating Linker Conformational Dynamics for Target Engagement

The substitution of a primary amine with a secondary methylamine fundamentally alters the conformational landscape of the resulting linker. Secondary amides (from Azido-PEG1-amine) exist almost exclusively (>99%) in the trans conformation. In contrast, tertiary amides formed from Azido-PEG1-methylamine populate both cis and trans conformations (typically 10-30% cis population). This increased conformational flexibility and altered vector projection can uniquely position the warhead relative to the E3 ligase in a PROTAC ternary complex. By accessing geometries unavailable to standard PEG linkers, the N-methyl variant can overcome steric clashes in the binding pocket, frequently resulting in lower DC50 (degradation concentration) values for challenging protein targets .

Evidence DimensionCis-amide conformer population
Target Compound Data10-30% cis population
Comparator Or BaselineAzido-PEG1-amine conjugate (<1% cis population)
Quantified Difference>10-fold increase in cis-conformer availability
ConditionsNMR conformational analysis in physiological solutions

Access to novel linker geometries enables medicinal chemists to optimize ternary complex formation, making this a critical tool for rescuing inactive degrader designs.

Synthesis of High-Permeability PROTACs

Azido-PEG1-methylamine is a highly effective linker precursor for PROTACs targeting intracellular proteins where passive membrane permeability is the limiting factor. By forming a tertiary amide that lacks a hydrogen bond donor, this compound helps keep the total polar surface area within the acceptable limits for oral bioavailability or cellular uptake, directly leveraging the permeability advantages outlined in Section 3 .

Development of Proteolytically Stable ADCs

In Antibody-Drug Conjugate (ADC) manufacturing, premature linker cleavage in circulation leads to systemic toxicity. The N-methylated amide bond generated by this compound provides superior steric shielding against serum proteases. It is highly recommended for non-cleavable ADC architectures where the payload must remain attached until lysosomal degradation of the entire antibody occurs[1].

Aqueous-Phase Protein Labeling and Bioconjugation

For industrial bioconjugation workflows involving sensitive monoclonal antibodies or enzymes, the high aqueous solubility of the PEG1 spacer prevents the need for denaturing organic solvents. The secondary amine reacts efficiently with NHS-esters in aqueous buffers, while the azide remains inert until triggered via click chemistry, providing a highly reproducible, two-step labeling protocol .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

144.10111102 Da

Monoisotopic Mass

144.10111102 Da

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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